molecular formula C8H8BrNO2 B1364331 N-Allyl-5-bromo-2-furamide CAS No. 457938-24-8

N-Allyl-5-bromo-2-furamide

Cat. No.: B1364331
CAS No.: 457938-24-8
M. Wt: 230.06 g/mol
InChI Key: YCYWEEWJVDCIJV-UHFFFAOYSA-N
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Description

N-Allyl-5-bromo-2-furamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains an allyl group and a bromine atom attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-5-bromo-2-furamide can be synthesized through a multi-step process involving the bromination of furan derivatives followed by the introduction of the allyl group. One common method involves the bromination of 2-furamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The resulting 5-bromo-2-furamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow processes. This method involves the bromination of conjugated allylic compounds with N-bromosuccinimide in a continuous-flow photoreactor. The reaction conditions are optimized to achieve high productivity and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-bromo-2-furamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form the corresponding furan derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-allyl-5-amino-2-furamide, while oxidation reactions can produce 5-bromo-2-furoic acid derivatives .

Scientific Research Applications

N-Allyl-5-bromo-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-5-bromo-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and the allyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-5-chloro-2-furamide: Similar structure but with a chlorine atom instead of bromine.

    N-Allyl-5-iodo-2-furamide: Similar structure but with an iodine atom instead of bromine.

    N-Allyl-2-furamide: Lacks the halogen atom on the furan ring.

Uniqueness

N-Allyl-5-bromo-2-furamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in different fields highlight its significance compared to similar compounds .

Properties

IUPAC Name

5-bromo-N-prop-2-enylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWEEWJVDCIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391645
Record name N-ALLYL-5-BROMO-2-FURAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457938-24-8
Record name N-ALLYL-5-BROMO-2-FURAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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